molecular formula C14H16N2O3S B13369596 N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide

N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide

Cat. No.: B13369596
M. Wt: 292.36 g/mol
InChI Key: NRZQVJQHCFYBOZ-UHFFFAOYSA-N
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Description

N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a pyrrole ring fused with a benzisothiazole ring, making it an interesting subject for various scientific research applications. The presence of the 5,5-dioxide group adds to its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler analogs with fewer functional groups.

Scientific Research Applications

N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrogen-containing heterocycles such as pyrrolopyrazines and dihydropyrroles. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.

Uniqueness

N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide is unique due to its specific structure and the presence of the 5,5-dioxide group.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

5,5-dioxo-N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzothiazole-1-carboxamide

InChI

InChI=1S/C14H16N2O3S/c1-2-8-15-14(17)11-7-9-16-13(11)10-5-3-4-6-12(10)20(16,18)19/h3-6H,2,7-9H2,1H3,(H,15,17)

InChI Key

NRZQVJQHCFYBOZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C2C3=CC=CC=C3S(=O)(=O)N2CC1

Origin of Product

United States

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